molecular formula C8H8BrF B3120259 2-Bromo-1-ethyl-4-fluorobenzene CAS No. 261711-19-7

2-Bromo-1-ethyl-4-fluorobenzene

Cat. No.: B3120259
CAS No.: 261711-19-7
M. Wt: 203.05 g/mol
InChI Key: RXUQXDGSPVDVEA-UHFFFAOYSA-N
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Description

2-Bromo-1-ethyl-4-fluorobenzene is a derivative of benzene, with a bromine atom and a fluorine atom attached to the benzene ring . It is used as a precursor to some pharmaceuticals, as an agrochemical intermediate, and in organic synthesis . It has a molecular formula of C8H8BrF .


Synthesis Analysis

The synthesis of this compound primarily involves the introduction of bromine and fluorine atoms into a benzene ring . One commonly used method is the electrophilic aromatic substitution reaction, where bromine and fluorine are introduced through the substitution of hydrogen atoms in the benzene ring . Another method involves the reaction of 1,2-dibromobenzene with a fluorinating agent, such as potassium fluoride or silver fluoride .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with a bromine atom and a fluorine atom attached to it . The molecular formula is CHBrF, with an average mass of 199.020 Da and a monoisotopic mass of 197.948029 Da .


Chemical Reactions Analysis

One of the most common reactions involving this compound is nucleophilic substitution . This reaction involves the replacement of the bromine atom with a nucleophile, resulting in the formation of a new compound . It can also undergo electrophilic aromatic substitution, where a hydrogen atom in the benzene ring is replaced with a bromine atom .

Scientific Research Applications

  • Electrochemical Fluorination in Halobenzenes :

    • Research by Horio et al. (1996) explored the electrochemical fluorination of halobenzenes, including 1-bromo-4-fluorobenzene. This study detailed the mechanisms and side reactions during this process, contributing to our understanding of halogenated compound formation and fluorination techniques (Horio et al., 1996).
  • Radiochemical Synthesis for Medical Imaging :

    • Ermert et al. (2004) focused on the synthesis of no-carrier-added 1-bromo-4-[18F]fluorobenzene, crucial for 18F-arylation reactions in medical imaging applications. This synthesis is vital for creating compounds used in positron emission tomography (PET) imaging (Ermert et al., 2004).
  • Palladium-Catalyzed Carbonylative Reactions :

    • A study by Chen et al. (2014) examined the use of 1-bromo-2-fluorobenzenes in palladium-catalyzed carbonylative reactions. This work is significant for the synthesis of various heterocycles, showcasing the versatility of fluorinated compounds in organic synthesis (Chen et al., 2014).
  • Synthesis Techniques and Applications :

    • Various studies, such as those by Rutherford & Redmond (2003), Gu et al. (2001), and Yan-min (2007), have contributed to the development of synthesis techniques and understanding the chemical properties of bromo-fluorobenzene derivatives. These findings aid in the creation of specialized chemicals for diverse applications ranging from material science to pharmaceuticals (Rutherford & Redmond, 2003), (Gu et al., 2001), (Yan-min, 2007).
  • Catalysis and Chemical Transformation :

    • Research by Boyarskiy et al. (2010) and Erami et al. (2017) discussed the role of fluorinated benzenes in catalysis and chemical transformations. These studies highlight the utility of such compounds in creating more efficient and environmentally friendly chemical processes (Boyarskiy et al., 2010), (Erami et al., 2017).

Mechanism of Action

The mechanism of action for 2-Bromo-1-ethyl-4-fluorobenzene involves electrophilic aromatic substitution and nucleophilic substitution . In electrophilic aromatic substitution, a hydrogen atom in the benzene ring is replaced with a bromine atom . In nucleophilic substitution, the bromine atom is replaced with a nucleophile .

Safety and Hazards

2-Bromo-1-ethyl-4-fluorobenzene is considered hazardous. It is a flammable liquid and vapor. It may be harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation if inhaled . Safety measures include avoiding contact with skin and eyes, avoiding inhalation of vapor or mist, and using personal protective equipment .

Properties

IUPAC Name

2-bromo-1-ethyl-4-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrF/c1-2-6-3-4-7(10)5-8(6)9/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXUQXDGSPVDVEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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